molecular formula C24H26O5 B11161529 ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11161529
M. Wt: 394.5 g/mol
InChI Key: ZXSNNWGDFUTBRP-UHFFFAOYSA-N
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Description

Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C22H28O7. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. The intermediate is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{4,8-dimethyl-7-[(2-methyl-2-propanyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
  • Ethyl 3-{4,8-dimethyl-7-[(2H-tetrazol-5-ylmethoxy)-2-oxo-2H-chromen-3-yl}propanoate

Uniqueness

Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets .

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H26O5/c1-5-27-22(25)13-11-20-16(3)19-10-12-21(17(4)23(19)29-24(20)26)28-14-18-8-6-15(2)7-9-18/h6-10,12H,5,11,13-14H2,1-4H3

InChI Key

ZXSNNWGDFUTBRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C)C)OC1=O)C

Origin of Product

United States

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